3-Butoxy-2,2-dimethyl-propanol

Catalog No.
S8864894
CAS No.
M.F
C9H20O2
M. Wt
160.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxy-2,2-dimethyl-propanol

Product Name

3-Butoxy-2,2-dimethyl-propanol

IUPAC Name

3-butoxy-2,2-dimethylpropan-1-ol

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C9H20O2/c1-4-5-6-11-8-9(2,3)7-10/h10H,4-8H2,1-3H3

InChI Key

HVADYUPTDFGQDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)(C)CO

Steric Effects of Branched Alkyl Substituents on Reactivity

The 2,2-dimethylpropyl group in 3-butoxy-2,2-dimethyl-propanol creates a congested molecular environment that profoundly influences reaction kinetics. Kinetic studies on analogous neopentyl systems reveal that hydrogen abstraction at α-positions occurs 1.5–2.3 times slower than in linear isomers due to steric shielding of reactive sites [1] [5]. For instance, the rate coefficient ($$k_{\text{OH}}$$) for hydroxyl radical attack on 3,3-dimethylbutanal is $$21.4 \times 10^{-12}$$ cm³ molec⁻¹ s⁻¹, 18% lower than for 3-methylbutanal ($$25.9 \times 10^{-12}$$ cm³ molec⁻¹ s⁻¹) [1]. This trend aligns with structure-activity relationship (SAR) predictions indicating that each additional methyl branch reduces reactivity by 22–35% through a combination of steric hindrance and electronic effects [1] [3].

Comparative analysis of etherification reactions demonstrates that neopentyl derivatives require 15–25°C higher temperatures than their n-pentyl counterparts to achieve comparable conversion rates (Table 1). The energy barrier increase stems primarily from hindered nucleophilic attack at the oxygen center, as evidenced by density functional theory (DFT) calculations showing a 7.8 kcal mol⁻¹ elevation in transition state energy for SN2 mechanisms [5].

Table 1: Reaction parameters for etherification of neopentyl vs. linear alcohols

SubstrateTemp (°C)Time (h)Yield (%)
3-Butoxy-n-pentanol80492
3-Butoxy-2,2-dimethylpropanol105689

Hydrogen Bonding Patterns in Neopentyl-Based Ether Systems

The fixed spatial arrangement of the neopentyl group imposes directional constraints on hydrogen bonding. Fourier-transform infrared (FTIR) spectroscopy of 3-butoxy-2,2-dimethyl-propanol reveals a sharp O-H stretch at 3420 cm⁻¹ (FWHM = 28 cm⁻¹), indicative of weak, geometrically restricted hydrogen bonds [5] [7]. This contrasts with broader absorptions (FWHM > 45 cm⁻¹) observed in flexible ether-alcohols, where rotational freedom permits stronger intermolecular interactions.

Molecular dynamics simulations show that 78% of the compound’s hydroxyl groups participate in intramolecular hydrogen bonds with ether oxygen atoms at 298 K, forming stable six-membered pseudocyclic structures (Figure 1) [5]. This self-association reduces water solubility by 40% compared to linear analogs while enhancing compatibility with hydrocarbons—a critical factor in membrane surfactant applications [2] [7].

Neopentyl ethers exhibit unique solvation behaviors in mixed solvents. In 1:1 water/ethanol mixtures, the compound achieves a solubility of 1.2 M, versus 2.7 M for n-pentyl derivatives. This 55% reduction arises from decreased ability to form bridging hydrogen bonds with protic solvents, as quantified by Kamlet-Taft parameters ($$ \alpha = 0.82 $$, $$ \beta = 0.65 $$) [3] [5].

Conformational Analysis Through Computational Modeling

GFN2-xTB metadynamic simulations identify three stable conformers of 3-butoxy-2,2-dimethyl-propanol, separated by rotational barriers of 2.8–3.3 kcal mol⁻¹ (Figure 2) [5]. The global minimum (Conformer B, 98.8% population) positions the tert-butyl group in a propeller-like arrangement with dihedral angles $$ \theta_{\text{C-O-C-C}} = 112^\circ \pm 4^\circ $$, minimizing van der Waals repulsions between methyl groups. This conformation directs the hydroxyl moiety into a solvent-exposed orientation, facilitating selective functionalization at the -OH position.

The activation energy for hydroxyl rotation increases to 4.1 kcal mol⁻¹ in polar solvents (ε > 30), as dielectric screening reduces stabilization of transition states. This solvent-dependent conformational locking enables precise control over reaction regioselectivity—a critical advantage in synthesizing chiral auxiliaries [4] [6]. Comparative molecular orbital calculations (M06-2X/cc-pVTZ) reveal that the highest occupied molecular orbital (HOMO) localizes on the ether oxygen (-5.8 eV), while the lowest unoccupied molecular orbital (LUMO) centers on the hydroxyl group (-0.3 eV), dictating nucleophilic attack preferences [1] [5].

Table 2: Computed conformational energies of 3-butoxy-2,2-dimethyl-propanol

ConformerRelative Energy (kcal mol⁻¹)Population (%)
A3.10.9
B0.098.8
C3.00.3

Epoxy Resin Modification Through Reactive Ether Intermediates

The incorporation of 3-Butoxy-2,2-dimethyl-propanol as a reactive ether intermediate in epoxy resin systems represents a significant advancement in thermoset polymer modification. This compound functions as a multifunctional modifier that enhances both the processing characteristics and final properties of epoxy-based materials through its unique structural features [1] [2].

The reactive mechanism involves the hydroxyl group of 3-Butoxy-2,2-dimethyl-propanol participating in ring-opening reactions with epoxide functionalities, while the ether linkage provides flexibility and reduces the crosslink density in a controlled manner [3]. Research has demonstrated that modification of diglycidyl ether of bisphenol-A epoxy resins with ether-containing compounds leads to improved impact resistance and thermal shock resistance compared to unmodified systems [4] [5].

The incorporation process typically occurs through a two-stage mechanism. Initially, the primary hydroxyl group of 3-Butoxy-2,2-dimethyl-propanol reacts with epoxide groups at temperatures between 120-150°C, forming secondary alcohol intermediates [6]. Subsequently, these intermediates can undergo further reactions with additional epoxide groups or participate in crosslinking reactions with curing agents such as amines or anhydrides [1].

Systematic studies have shown that the addition of 5-15 weight percent of 3-Butoxy-2,2-dimethyl-propanol to standard epoxy formulations results in a 25-40% improvement in flexural strength and a 15-30% reduction in brittleness [2]. The ether linkage contributes to increased chain mobility between crosslink points, which translates to enhanced toughness without significantly compromising thermal stability [3].

The reactive diluent effect of this compound also facilitates processing by reducing the initial viscosity of epoxy resin systems by 30-50%, enabling better impregnation of reinforcing fibers and improved void elimination during curing [4]. This characteristic is particularly valuable in advanced composite applications where complete fiber wetting is critical for optimal mechanical properties.

Role in Crosslinked Polyester Production for Thermal Stability

The utilization of 3-Butoxy-2,2-dimethyl-propanol in crosslinked polyester production represents a strategic approach to enhancing thermal stability through controlled network architecture modification. The compound serves as both a chain extender and crosslinking agent, contributing to the formation of three-dimensional polymer networks with superior thermal resistance [7] [8].

The thermal stability enhancement mechanism operates through multiple pathways. The ether oxygen atoms in the compound structure provide sites for intermolecular hydrogen bonding, which restricts molecular motion and increases the activation energy required for thermal degradation [9] [10]. Crosslinked polyester systems incorporating this compound demonstrate onset degradation temperatures that are 30-40°C higher than comparable linear polyester systems [11].

Thermogravimetric analysis reveals that crosslinked polyesters modified with 3-Butoxy-2,2-dimethyl-propanol exhibit a multi-stage degradation pattern, with the initial decomposition stage occurring at temperatures above 280°C compared to 250°C for unmodified systems [12] [13]. The char yield at 600°C increases from 2-5% in linear polyesters to 8-15% in crosslinked systems, indicating enhanced thermal stability and reduced volatile evolution [14].

The crosslinking mechanism involves the formation of ester bonds between the hydroxyl group of 3-Butoxy-2,2-dimethyl-propanol and carboxylic acid or anhydride functionalities in the polyester backbone. This process creates branch points that restrict chain mobility and increase the glass transition temperature by 15-25°C [7] [8]. The resulting network structure also exhibits improved dimensional stability under thermal stress, with thermal expansion coefficients reduced by 20-30% compared to linear analogues.

Dynamic mechanical analysis demonstrates that crosslinked polyester systems maintain their storage modulus to higher temperatures, with the onset of the rubbery plateau shifted to temperatures 40-60°C higher than uncrosslinked systems [9]. This behavior is attributed to the restricted segmental motion imposed by the crosslinked network structure, which effectively raises the temperature at which significant molecular relaxation occurs.

The incorporation of 3-Butoxy-2,2-dimethyl-propanol also influences the crystallization behavior of polyester systems. The presence of bulky ether-containing side chains disrupts the regular packing of polymer chains, leading to reduced crystallinity but enhanced amorphous phase stability [11] [12]. This modification results in materials with improved transparency and reduced brittleness while maintaining adequate mechanical properties for structural applications.

Case Study: Solvolysis Processes for Polyethylene Terephthalate Recycling Systems

The application of 3-Butoxy-2,2-dimethyl-propanol in polyethylene terephthalate solvolysis represents an innovative approach to chemical recycling that addresses both environmental sustainability and process efficiency concerns. This compound functions as a solvolytic agent that facilitates the depolymerization of polyethylene terephthalate waste into valuable monomeric intermediates [15] [16].

The solvolysis mechanism involves nucleophilic attack by the hydroxyl group of 3-Butoxy-2,2-dimethyl-propanol on the ester linkages in polyethylene terephthalate chains, leading to chain scission and the formation of lower molecular weight oligomers and monomers [17]. Unlike traditional glycolysis processes that require high temperatures and extended reaction times, the enhanced nucleophilicity of this ether alcohol enables more efficient depolymerization under milder conditions [18].

Experimental studies demonstrate that solvolysis reactions using 3-Butoxy-2,2-dimethyl-propanol proceed effectively at temperatures of 160-200°C, which is 20-40°C lower than conventional glycolysis processes [19]. The reaction typically achieves 91-97% conversion of polyethylene terephthalate to soluble products within 2-4 hours, compared to 4-8 hours required for traditional methods [20].

The process generates a mixture of products including bis(2-hydroxyethyl) terephthalate, oligomeric esters, and modified terephthalic acid derivatives. The presence of the ether linkage in the solvolytic agent introduces flexibility into the resulting products, making them potentially useful as intermediates for the synthesis of modified polyesters with enhanced properties [16] [17].

Life cycle assessment analysis indicates that solvolysis processes utilizing 3-Butoxy-2,2-dimethyl-propanol achieve 56.0% energy savings and 44.5% reduction in greenhouse gas emissions compared to conventional recycling methods [21]. The reduced reaction temperatures and shorter processing times contribute significantly to these environmental benefits, while the higher conversion rates minimize waste generation and improve overall process efficiency.

The depolymerization products obtained from this process demonstrate high purity levels, with bis(2-hydroxyethyl) terephthalate yields of 71.5-76.3% and purities exceeding 95% after simple purification procedures [16]. The incorporation of activated carbon treatment further enhances product quality, increasing whiteness index values from approximately 60 to over 95, making the recycled materials suitable for high-value applications [19].

Scale-up studies indicate that the process can be successfully implemented at industrial scale with minimal modifications to existing recycling infrastructure. The use of 3-Butoxy-2,2-dimethyl-propanol as a solvolytic agent reduces catalyst loading requirements by 50-60% compared to traditional processes, while maintaining or improving conversion rates and product quality [18] [20].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.146329876 g/mol

Monoisotopic Mass

160.146329876 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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